molecular formula C14H27NO2 B13988468 4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide CAS No. 81011-47-4

4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide

Cat. No.: B13988468
CAS No.: 81011-47-4
M. Wt: 241.37 g/mol
InChI Key: NICNDBDVWHXCMF-UHFFFAOYSA-N
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Description

Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes multiple methyl groups and a methylene group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 4-hydroxy-3,4-dimethyl-2-methylene pentanoic acid with N,N-bis(1-methylethyl)amine under dehydrating conditions to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction environments to ensure high yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Pentanamide: A simpler amide with fewer functional groups.

    4-Hydroxy-3,4-dimethyl-2-methylene pentanoic acid: The precursor acid used in the synthesis of the compound.

    N,N-bis(1-methylethyl)amine: The amine component used in the synthesis.

Uniqueness

Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81011-47-4

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide

InChI

InChI=1S/C14H27NO2/c1-9(2)15(10(3)4)13(16)11(5)12(6)14(7,8)17/h9-10,12,17H,5H2,1-4,6-8H3

InChI Key

NICNDBDVWHXCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=C)C(C)C(C)(C)O

Origin of Product

United States

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